Core Molecular Identity and Physicochemical Characteristics
Core Molecular Identity and Physicochemical Characteristics
An In-depth Technical Guide to Methyl 4-methoxy-2-methylbenzoate
For the research scientist and drug development professional, a comprehensive understanding of a molecule's chemical properties is the bedrock of innovation. This guide provides a detailed examination of Methyl 4-methoxy-2-methylbenzoate (CAS No: 35598-05-1), a key building block in organic synthesis. We will move beyond a simple recitation of data, focusing instead on the causal relationships that govern its synthesis, reactivity, and analytical characterization.
Methyl 4-methoxy-2-methylbenzoate is an aromatic ester. Its structure, characterized by a benzene ring substituted with a methyl ester, a methoxy group, and a methyl group, dictates its physical and chemical behavior. The interplay of these functional groups is fundamental to its utility in synthetic chemistry.
Table 1: Physicochemical Properties of Methyl 4-methoxy-2-methylbenzoate
| Property | Value | Source(s) |
| CAS Number | 35598-05-1 | [1] |
| Molecular Formula | C₁₀H₁₂O₃ | [1] |
| Molecular Weight | 180.20 g/mol | [1] |
| Appearance | Colorless liquid to White/Light yellow clear liquid | [2] |
| Boiling Point | 98°C at 0.5 mmHg | [2] |
| Purity | >98.0% (GC) | |
| Synonyms | 4-Methoxy-2-methylbenzoic Acid Methyl Ester, Methyl 4-Methoxy-o-toluate, 2-Methyl-p-anisic Acid Methyl Ester |
Spectroscopic Signature: A Guide to Structural Verification
The definitive identification of Methyl 4-methoxy-2-methylbenzoate relies on a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
The ¹H NMR spectrum provides a detailed map of the proton environment within the molecule. The spectrum of Methyl 4-methoxy-2-methylbenzoate in DMSO-d₆ shows distinct signals that are readily assigned.[2]
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Aromatic Protons: The substitution pattern on the benzene ring leads to a specific splitting pattern. A doublet at δ 7.81 (d, J = 9 Hz, 1H), a doublet at δ 6.86 (d, J = 3 Hz, 1H), and a doublet of doublets at δ 6.83 (dd, J = 9, 3 Hz, 1H) are characteristic of the three aromatic protons.[2]
-
Methoxy Group Protons: A sharp singlet at δ 3.78 (s, 3H) corresponds to the protons of the methoxy group attached to the ring.[2]
-
Ester Methyl Protons: A singlet at δ 3.75 (s, 3H) is assigned to the methyl group of the ester functionality.[2]
-
Ring Methyl Protons: The methyl group directly attached to the benzene ring appears as a singlet at δ 2.49 (s, 3H).[2]
Mass Spectrometry (MS)
Electrospray Ionization Mass Spectrometry (ESI-MS) confirms the molecular weight of the compound. For Methyl 4-methoxy-2-methylbenzoate, a prominent peak is observed at m/z 181, which corresponds to the protonated molecule ([M+H]⁺).[2]
Infrared (IR) Spectroscopy
The IR spectrum reveals the presence of key functional groups through their characteristic vibrational frequencies.
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C=O Stretch (Ester): A strong absorption band is expected in the region of 1720-1740 cm⁻¹, characteristic of the carbonyl group in an aromatic ester.
-
C-O Stretch: Bands corresponding to the C-O stretching of the ester and the methoxy ether will appear in the 1250-1000 cm⁻¹ region.
-
Aromatic C=C Stretch: Medium to weak absorptions will be present in the 1600-1450 cm⁻¹ range.
-
C-H Stretch: Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl groups will be seen just below 3000 cm⁻¹.
Synthesis and Purification: A Practical Approach
A reliable and high-yielding synthesis is paramount for any chemical intermediate. Methyl 4-methoxy-2-methylbenzoate is commonly prepared via the esterification of its corresponding carboxylic acid, 4-methoxy-2-methylbenzoic acid.[2][3] The use of thionyl chloride as a reagent to form the acyl chloride in situ, followed by reaction with methanol, is a highly efficient method.[2]
Experimental Protocol: Esterification of 4-methoxy-2-methylbenzoic acid
This protocol is based on a literature procedure that reports a quantitative yield.[2]
-
Reaction Setup: To a stirred solution of 4-methoxy-2-methylbenzoic acid (1.0 g, 6 mmol) in methanol (50 mL) at room temperature under a nitrogen atmosphere, slowly add thionyl chloride (1.3 mL, 17.8 mmol) dropwise.
-
Expert Insight: The slow addition of thionyl chloride is crucial to control the exothermic reaction and prevent side reactions. Using it in excess ensures the complete conversion of the carboxylic acid. The nitrogen atmosphere protects the reaction from atmospheric moisture, which would otherwise consume the thionyl chloride.
-
-
Reflux: Heat the reaction mixture to reflux and maintain for 3 hours.[2]
-
Trustworthiness: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) to ensure the complete consumption of the starting material. A typical mobile phase could be petroleum ether:ethyl acetate (9:1, v/v).[2]
-
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the excess methanol and thionyl chloride under reduced pressure.
-
Purification: The resulting crude product is purified by silica gel column chromatography.[2]
Reactivity and Safe Handling
Chemical Stability and Reactivity
-
Stability: The compound is stable under normal storage conditions.[4]
-
Hydrolysis: As an ester, it is susceptible to hydrolysis back to the parent carboxylic acid and methanol under either acidic or basic conditions. This is a key consideration in designing subsequent reaction steps or formulating solutions.
-
Aromatic Ring Reactivity: The benzene ring can undergo electrophilic aromatic substitution. The activating methoxy group and the weakly activating methyl group will direct incoming electrophiles primarily to the positions ortho and para to them.
Safety and Handling
While specific hazard data for Methyl 4-methoxy-2-methylbenzoate is limited, data for the closely related precursor, 4-methoxy-2-methylbenzoic acid, and other similar benzoates provide guidance.
-
Hazards: The precursor acid is known to cause skin and serious eye irritation and may cause respiratory irritation.[5] It is prudent to handle the ester with similar precautions.
-
Personal Protective Equipment (PPE): Always wear protective gloves, safety goggles with side-shields, and a lab coat when handling this chemical.[6][7]
-
Handling: Use in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.[6] Avoid contact with skin and eyes.[7]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[6][8]
This technical guide provides a foundational understanding of Methyl 4-methoxy-2-methylbenzoate, grounded in verifiable data and practical insights to support its application in research and development.
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